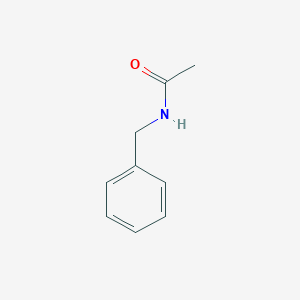

N-Benzylacetamide

Description

The exact mass of the compound N-Benzylacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8065. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJLYRRDVFWSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052249 | |

| Record name | N-Benzylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-46-5 | |

| Record name | N-Benzylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BENZYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1QMH7S17P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Benzylacetamide CAS number 588-46-5

An In-depth Technical Guide to N-Benzylacetamide (CAS: 588-46-5)

For Researchers, Scientists, and Drug Development Professionals

N-Benzylacetamide, with the CAS number 588-46-5, is a versatile amide derivative utilized in various scientific fields. It features a benzyl group attached to an acetamide, making it a valuable intermediate in the synthesis of diverse chemical compounds, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, analytical methodologies, and biological significance.

Physicochemical Properties

N-Benzylacetamide is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Source |

| CAS Number | 588-46-5 | |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Melting Point | 61-62 °C | |

| Boiling Point | 157 °C / 2 mmHg | |

| Density | 1.0753 g/cm³ (estimate) | |

| IUPAC Name | N-benzylacetamide | |

| Synonyms | N-Acetylbenzylamine, Benzylacetamide | |

| Solubility | Soluble in methanol, ethanol, and acetone. Limited solubility in water. | |

| Appearance | White crystalline solid or flaky crystals. |

Synthesis of N-Benzylacetamide

Several methods for the synthesis of N-Benzylacetamide have been reported. Below are detailed protocols for two common approaches.

Experimental Protocol 1: From Benzylamine and Methyl Acetate

This method involves the reaction of benzylamine with methyl acetate in the presence of a catalyst.

Materials:

-

Benzylamine (2.1 g)

-

Methyl acetate (7.4 g)

-

Sodium salt of 4,6-dimethyl-2-hydroxypyridine (1.5 g)

-

Dimethyl acetamide (30 ml)

-

Water (200 ml)

-

Concentrated hydrochloric acid (0.9 ml)

-

Ethyl acetate (3 x 100 ml)

-

Sodium sulfate

Procedure:

-

Dissolve benzylamine, methyl acetate, and the sodium salt of 4,6-dimethyl-2-hydroxypyridine in dimethyl acetamide.

-

Heat the mixture at approximately 78°C for 4.5 hours. Monitor the reaction progress using thin-layer chromatography until the benzylamine is consumed.

-

Add 200 ml of water and 0.9 ml of concentrated hydrochloric acid to the reaction solution.

-

Extract the solution three times with 100 ml of ethyl acetate.

-

Wash the combined organic layer with 100 ml of water.

-

Dry the organic layer with sodium sulfate, then concentrate and crystallize the product.

-

Recrystallize the crude product from a 1:1 mixture of ether and petroleum benzin to obtain needle-like crystals of N-benzylacetamide. The reported yield is 84%.

Experimental Protocol 2: From Benzyl Chloride and Acetamide

This protocol describes the synthesis using benzyl chloride and acetamide in N,N-dimethylformamide (DMF).

Materials:

-

Acetamide (12 g)

-

LEVATIT MP-500 (105 g)

-

Benzyl chloride (32 g)

-

N,N-dimethylformamide (200 ml)

-

Benzene (for recrystallization)

Procedure:

-

To 200 ml of N,N-dimethylformamide, add acetamide, LEVATIT MP-500, and benzyl chloride.

-

Stir the reaction mixture at 50°C for 4 hours.

-

After the reaction, process the solution to isolate the crude product.

-

Recrystallize the resulting distillation residue from benzene to yield N-benzylacetamide.

Caption: Workflow for the synthesis of N-Benzylacetamide.

Spectroscopic and Chromatographic Analysis

The characterization and quantification of N-Benzylacetamide are crucial for quality control and research purposes. Standard analytical techniques include NMR, IR, and HPLC.

Experimental Protocol: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR spectra are typically recorded on a 300 MHz or higher spectrometer.

-

The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard.

-

The resulting spectra provide detailed information about the molecular structure.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be prepared as KBr pellets or analyzed as a melt in a capillary cell.

-

The N-H stretching vibration is typically observed in the 3400–3100 cm⁻¹ range.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of N-Benzylacetamide.

Instrumentation and Conditions:

-

Column: A Newcrom R1 reverse-phase column is suitable for this separation.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Detection: UV detection is commonly used.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.

Caption: Analytical workflow for N-Benzylacetamide using HPLC.

Biological Significance

N-Benzylacetamide is of significant interest to drug development professionals due to its role as a key intermediate and a metabolite of a clinically used drug.

Intermediate in Pharmaceutical Synthesis

N-Benzylacetamide serves as a building block in the synthesis of more complex, biologically active molecules. It is particularly noted as an intermediate in the development of various pharmaceuticals, including analgesics and anti-inflammatory drugs. Its structure allows for modifications that can enhance the solubility and bioavailability of active pharmaceutical ingredients.

Metabolite of Benznidazole

N-Benzylacetamide has been identified as a major plasma metabolite of benznidazole, a drug used to treat Chagas disease. Benznidazole (N-benzyl-2-nitro-1-imidazoleacetamide) is metabolized in the liver, and N-benzylacetamide is formed as a fragment of the parent drug.

The identification of N-benzylacetamide as a metabolite has led to further investigation into its potential role in both the therapeutic efficacy and the adverse effects of benznidazole treatment. Understanding this metabolic pathway is crucial for optimizing benznidazole therapy and for the development of new drugs for Chagas disease.

Caption: Metabolic pathway of Benznidazole to N-Benzylacetamide.

An In-depth Technical Guide to N-Benzylacetamide

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Benzylacetamide, tailored for researchers, scientists, and professionals in drug development. The document details its molecular characteristics and outlines a standard experimental protocol for its synthesis.

Core Molecular Data

N-Benzylacetamide is a chemical compound with established properties that are crucial for its application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C9H11NO | [1][2][3][4][5][6] |

| Molecular Weight | 149.19 g/mol | [1][2][3][4][5][6][7][8] |

| CAS Number | 588-46-5 | [1][2][3][4][7] |

| Melting Point | 59-63 °C | [8] |

| Boiling Point | 157°C/2mmHg | [7] |

| Physical State | Solid | [4] |

Synthesis of N-Benzylacetamide: An Experimental Protocol

The following is a detailed methodology for the synthesis of N-Benzylacetamide, a common procedure in organic chemistry laboratories.

Objective: To synthesize N-Benzylacetamide from benzylamine and acetic anhydride.

Materials:

-

Benzylamine

-

Acetic anhydride

-

Sodium hydroxide (NaOH) solution (10%)

-

Hydrochloric acid (HCl) solution (10%)

-

Water (distilled)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve a known amount of benzylamine in a suitable volume of water. Place the flask in an ice bath and begin stirring with a magnetic stirrer.

-

Acylation: Slowly add a molar equivalent of acetic anhydride to the cooled benzylamine solution. The addition should be dropwise to control the exothermic reaction.

-

Neutralization and Precipitation: After the addition of acetic anhydride is complete, continue stirring in the ice bath for approximately 30 minutes. Slowly add 10% sodium hydroxide solution until the solution is basic to litmus paper. This will precipitate the crude N-Benzylacetamide.

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted starting materials and salts.

-

Purification by Recrystallization: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. Add water dropwise to the hot ethanol solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Product Collection and Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture. Dry the crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the melting point of the purified N-Benzylacetamide and compare it to the literature value. Further characterization can be performed using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol described above.

References

- 1. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzyl acetamide | 588-46-5 | FB37233 | Biosynth [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. N-Benzylacetamide 588-46-5 | TCI AMERICA [tcichemicals.com]

- 5. N-BENZYLACETAMIDE | 588-46-5 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. labsolu.ca [labsolu.ca]

- 8. chemimpex.com [chemimpex.com]

N-Benzylacetamide: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Benzylacetamide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, standardized experimental protocol for the precise quantitative determination of its solubility.

Introduction

N-Benzylacetamide (C₉H₁₁NO), a secondary amide, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its solubility in organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes such as crystallization, and formulation development. Understanding the solubility profile of N-Benzylacetamide is therefore essential for its effective application in research and drug development.

This guide collates the existing qualitative solubility information and provides a robust experimental framework for researchers to determine quantitative solubility data tailored to their specific laboratory conditions.

Solubility Profile of N-Benzylacetamide

The solubility of N-Benzylacetamide is governed by its molecular structure, which features a polar amide group capable of hydrogen bonding and a nonpolar benzyl group. This amphiphilic nature results in a varied solubility profile across different organic solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for N-Benzylacetamide in common organic solvents. These descriptions are based on information from various chemical suppliers and databases. It is important to note that terms like "soluble" and "slightly soluble" are not standardized and should be considered as general indicators.

| Solvent | Chemical Class | Qualitative Solubility | Reference(s) |

| Methanol | Polar Protic | Soluble | [1][2] |

| Ethanol | Polar Protic | Very Soluble | [3] |

| Acetone | Polar Aprotic | Soluble | [4] |

| Diethyl Ether | Nonpolar | Very Soluble | [3] |

| Ethyl Acetate | Moderately Polar Aprotic | Slightly Soluble | [2] |

| Chloroform | Nonpolar | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [2] |

Note: The temperature for these qualitative observations is generally room temperature (approximately 20-25 °C), though not always explicitly stated in the source documents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, a standardized experimental protocol is necessary. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.

Principle

The gravimetric method involves preparing a saturated solution of the solute (N-Benzylacetamide) in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Materials and Apparatus

-

Materials:

-

N-Benzylacetamide (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Deionized water (for cleaning)

-

Acetone (for cleaning)

-

-

Apparatus:

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic water bath or incubator

-

Vials or flasks with airtight seals (e.g., screw-cap vials)

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Pre-weighed glass evaporating dishes or beakers

-

Volumetric pipettes and flasks

-

Drying oven

-

Desiccator

-

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Benzylacetamide to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient equilibration time (typically 24-48 hours) to ensure the solution reaches equilibrium saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 2 hours within the thermostatic bath.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporating dish in a well-ventilated fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, a gentle stream of nitrogen or use of a rotary evaporator may be necessary. Avoid excessive heating which could cause decomposition of the solute.

-

Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of N-Benzylacetamide (m.p. ~61 °C) for several hours to remove any residual solvent.

-

Transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried N-Benzylacetamide on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Data Calculation

-

Mass of the evaporating dish (m_dish): The initial weight of the empty dish.

-

Mass of the dish + solute (m_total): The final constant weight after drying.

-

Mass of the solute (m_solute): m_total - m_dish

-

Volume of the saturated solution (V_solution): The volume of the filtered solution taken.

The solubility can then be calculated as:

-

Solubility ( g/100 mL) = (m_solute / V_solution) * 100

-

Solubility (mol/L) = (m_solute / Molar Mass of N-Benzylacetamide) / (V_solution in L)

-

Molar Mass of N-Benzylacetamide = 149.19 g/mol

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of N-Benzylacetamide solubility.

References

A Technical Guide to the Physicochemical Properties of N-Benzylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-Benzylacetamide, a versatile compound utilized in organic synthesis and as an intermediate in the development of pharmaceuticals. The following sections detail its melting and boiling points, standard experimental protocols for their determination, and logical workflows relevant to its analysis in a laboratory setting.

Physicochemical Data Summary

N-Benzylacetamide is a white to off-white crystalline solid at room temperature.[1][2][3][4] Its key physical properties are summarized below for easy reference. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO | [1][4][5] |

| Molecular Weight | 149.19 g/mol | [1][4][5] |

| CAS Number | 588-46-5 | [5][6] |

| Appearance | White to off-white crystalline powder/solid | [1][2][3][4] |

| Melting Point | 59-63 °C | [1][3][4] |

| Boiling Point | 157 °C at 2 mmHg (0.3 kPa) | [1][3][6][7][8] |

| Solubility | Soluble in Methanol; Very soluble in diethyl ether and ethanol | [1][8][9] |

Experimental Protocols

The following sections describe standard laboratory methodologies for determining the melting and boiling points of a solid organic compound such as N-Benzylacetamide.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The procedure described here is the widely used capillary tube method with a melting point apparatus.

Objective: To determine the temperature range over which the solid N-Benzylacetamide transitions to a liquid. A narrow melting range (typically < 2 °C) is indicative of a high-purity substance.

Materials and Equipment:

-

N-Benzylacetamide sample

-

Melting point capillaries (sealed at one end)

-

Melting point apparatus (e.g., Electrothermal Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the N-Benzylacetamide sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a melting point capillary into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end. The sample must be tightly packed for accurate heat transfer.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approx. 61 °C).

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Boiling Point Determination at Reduced Pressure (Vacuum Distillation)

For substances that may decompose at their atmospheric boiling point or have very high boiling points, determination under reduced pressure is necessary. The boiling point for N-Benzylacetamide is typically reported at 2 mmHg.

Objective: To determine the boiling point of N-Benzylacetamide under a controlled, reduced pressure.

Materials and Equipment:

-

N-Benzylacetamide sample

-

Round-bottom flask

-

Short-path distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Calibrated thermometer

-

Vacuum pump

-

Manometer (to measure pressure)

-

Heating mantle with a stirrer

-

Boiling chips or magnetic stir bar

Procedure:

-

Apparatus Assembly: Assemble the vacuum distillation apparatus. Place the N-Benzylacetamide sample and a boiling chip in the round-bottom flask. Ensure all glass joints are properly sealed with vacuum grease.

-

System Evacuation: Connect the apparatus to the vacuum pump. Slowly open the vacuum source to evacuate the system to the desired pressure (e.g., 2 mmHg), as measured by the manometer.

-

Heating: Begin gently heating the flask using the heating mantle while stirring the contents.

-

Observation and Data Recording:

-

Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb.

-

The boiling point is the temperature at which the liquid and vapor phases are in equilibrium. This is recorded as the stable temperature reading on the thermometer when the vapor is continuously condensing into the condenser.

-

Record both the temperature and the precise pressure from the manometer, as the boiling point is highly dependent on pressure.

-

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and a key conceptual relationship relevant to the analysis of N-Benzylacetamide.

References

- 1. N-Benzylacetamide 588-46-5 | TCI AMERICA [tcichemicals.com]

- 2. N-Benzylacetamide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-BENZYLACETAMIDE | 588-46-5 [amp.chemicalbook.com]

- 7. N-BENZYLACETAMIDE CAS#: 588-46-5 [m.chemicalbook.com]

- 8. labsolu.ca [labsolu.ca]

- 9. N-benzylacetamide [chemister.ru]

Spectroscopic Profile of N-Benzylacetamide: A Technical Guide

This in-depth guide provides a comprehensive overview of the spectroscopic data for N-Benzylacetamide, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for N-Benzylacetamide are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.24 - 7.31 | m | 5H | Aromatic protons (C₆H₅) |

| 6.16 | bs | 1H | NH proton |

| 4.10 - 4.39 | m | 2H | Methylene protons (CH₂) |

| 2.17 | t | 3H | Methyl protons (CH₃) |

Solvent: CDCl₃, Reference: TMS

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 172.9 | Carbonyl carbon (C=O) |

| 138.4 | Quaternary aromatic carbon |

| 128.5 | Aromatic CH |

| 127.6 | Aromatic CH |

| 127.3 | Aromatic CH |

| 43.4 | Methylene carbon (CH₂) |

| 38.5 | Methyl carbon (CH₃) |

Solvent: CDCl₃, Reference: TMS[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3100 | N-H stretching vibration[2] |

| 3284 | N-H Stretch[1] |

| 2961 | C-H stretch (aliphatic)[1] |

| 1657 | C=O stretching (Amide I)[1] |

| 1600 | C=C stretching (aromatic)[1] |

| 1546 | N-H bend (Amide II)[1] |

Mass Spectrometry (MS)

| m/z | Assignment |

| 149 | [M]⁺ (Molecular ion)[3][4] |

| 106 | [M - CH₃CO]⁺[3] |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Experimental Workflows

The logical workflow for the complete spectroscopic characterization of N-Benzylacetamide is depicted below.

Figure 1. Logical workflow for the spectroscopic analysis of N-Benzylacetamide.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified N-Benzylacetamide in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry N-Benzylacetamide with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for instance, one utilizing electron ionization (EI).

Sample Introduction:

-

Introduce a small amount of the N-Benzylacetamide sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

References

The Biological Activity of N-Benzylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzylacetamide is a compound of significant interest in medicinal chemistry, demonstrating a spectrum of biological activities that suggest its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of N-Benzylacetamide and its derivatives, with a focus on its anticonvulsant, anti-inflammatory, and potential anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data available for the biological activity of N-Benzylacetamide and its derivatives.

Table 1: Anticonvulsant Activity of N-Benzylacetamide Derivatives

| Compound | Animal Model | Administration Route | Anticonvulsant Assay | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| N-Benzyl-2,3-dimethoxypropionamide | Mouse | i.p. | MES | 30 | Not Reported | Not Reported | [1] |

| (R,S)-N-Benzyl-2,3-dimethoxypropionamide | Mouse | i.p. | MES | 79 | Not Reported | Not Reported | [2] |

| (R)-N-Benzyl-2,3-dimethoxypropionamide | Mouse | i.p. | MES | 79-111 | Not Reported | Not Reported | [2] |

| (S)-N-Benzyl-2,3-dimethoxypropionamide | Mouse | i.p. | MES | 79-111 | Not Reported | Not Reported | [2] |

| (R,S)-N-Benzyl-2-hydroxy-3-methoxypropionamide | Rat | p.o. | MES | 62 | Not Reported | Not Reported | [2] |

| N-Benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | MES | 8.3 | Not Reported | Not Reported | [1][3] |

| N-Benzyl-2-acetamido-3-methoxypropionamide | Rat | p.o. | MES | 3.9 | >500 | >130 | [3] |

| (R)-N-Benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | MES | 4.5 | 27 | 6.0 | [3] |

| (S)-N-Benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | MES | >100 | Not Reported | Not Reported | [3] |

| N-Benzyl-2-acetamido-3-ethoxypropionamide | Mouse | i.p. | MES | 17.3 | Not Reported | Not Reported | [3] |

| N-Benzyl-2-acetamido-3-ethoxypropionamide | Rat | p.o. | MES | 19 | Not Reported | Not Reported | [3] |

| Phenobarbital | Mouse | i.p. | MES | 22 | Not Reported | Not Reported | [1] |

| Phenytoin | Mouse | i.p. | MES | 6.5 | Not Reported | Not Reported | [3] |

| Phenytoin | Rat | p.o. | MES | 23 | Not Reported | Not Reported | [3] |

MES: Maximal Electroshock Seizure Test; i.p.: Intraperitoneal; p.o.: Oral

Table 2: Anticancer Activity of N-Phenylacetamide Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [4] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [4] |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [4] |

| Imatinib | PC3 (Prostate) | 40 | [4] |

| Imatinib | MCF-7 (Breast) | 98 | [4] |

| Phenylacetamide Derivative 3c | MCF-7 (Breast) | 0.7 ± 0.08 | [5] |

| Phenylacetamide Derivative 3d | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [5] |

| Phenylacetamide Derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [5] |

| Phenylacetamide Derivative 3d | MCF-7 (Breast) | 0.7 ± 0.4 | [5] |

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocols

Synthesis of N-Benzylacetamide Derivatives

Synthesis of N-Benzyl-2-acetamido-3-methoxypropionamide:

A detailed, multi-step synthesis is often employed, starting from D-serine. A representative procedure involves the following key transformations[6]:

-

Esterification of D-serine: D-serine is converted to its methyl ester hydrochloride.

-

Aziridination: The amino and hydroxyl groups of the D-serine methyl ester are converted into an aziridine ring.

-

Ring-opening: The aziridine ring is opened with methanol in the presence of a Lewis acid (e.g., BF₃·Et₂O) to introduce the methoxy group.

-

Acetylation: The amino group is acetylated using acetic anhydride.

-

Amidation: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with benzylamine to yield the final product.

Anticonvulsant Activity Assessment

Maximal Electroshock (MES) Seizure Test in Mice:

This is a standard preclinical model to evaluate the efficacy of potential anticonvulsant drugs[7][8][9][10].

-

Animals: Male ICR mice (or other suitable strain) weighing 20-25 g are used.

-

Drug Administration: The test compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle alone.

-

Electrical Stimulation: At the time of predicted peak effect of the drug, a maximal electroshock is delivered through corneal or ear-clip electrodes. A typical stimulus for mice is 50 mA, 60 Hz, for 0.2 seconds.

-

Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase is considered protection.

-

ED₅₀ Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated using probit analysis.

Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[11][12][13][14].

-

Cell Seeding: Cancer cells (e.g., PC3, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., N-Benzylacetamide derivative) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is also included.

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration ~0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

UPLC-MS/MS Method for N-Benzylacetamide Quantification in Plasma

This method is used to quantify N-Benzylacetamide, a metabolite of benznidazole, in plasma samples[15].

-

Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable organic solvent (e.g., acetonitrile).

-

Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent (e.g., acetonitrile) is used to separate the analyte.

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS) operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for N-Benzylacetamide and an internal standard.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of N-Benzylacetamide in the plasma samples.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Workflow for the Maximal Electroshock (MES) Seizure Test.

Workflow for the MTT Cytotoxicity Assay.

Hypothesized Inhibition of TLR4 Signaling by N-Benzylacetamide.

Conclusion

N-Benzylacetamide and its derivatives represent a promising class of compounds with diverse biological activities. The robust anticonvulsant effects observed in preclinical models, coupled with emerging evidence of anti-inflammatory and anticancer potential, underscore the therapeutic promise of this chemical scaffold. This technical guide provides a consolidated resource of the current knowledge, offering quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate ongoing research and development in this area. Further investigation is warranted to fully elucidate the mechanisms of action, particularly in the context of inflammation and cancer, and to optimize the structure-activity relationships for enhanced potency and selectivity.

References

- 1. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

N-Benzylacetamide: A Key Metabolite of Benznidazole in the Chemotherapy of Chagas Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benznidazole (BZN), a 2-nitroimidazole derivative, is a primary chemotherapeutic agent for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The efficacy and toxicity of BZN are intrinsically linked to its complex metabolic pathways, both within the host and the parasite. A significant metabolite, N-benzylacetamide (NBA), has been identified in patients undergoing BZN therapy. This technical guide provides a comprehensive overview of the current understanding of NBA as a metabolite of BZN, focusing on its formation, analytical detection, and the broader context of BZN metabolism. This document is intended to serve as a resource for researchers and professionals in the field of drug development and tropical medicine, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic activation of the parent drug.

Introduction

Benznidazole is a prodrug that requires metabolic activation to exert its trypanocidal effects.[1] Its mechanism of action is primarily attributed to the generation of reactive metabolites following the reduction of its nitro group, a process predominantly carried out by parasitic nitroreductases.[1] This activation cascade leads to the formation of intermediates that can cause significant damage to parasitic DNA, proteins, and lipids, ultimately leading to cell death.[2]

In humans, BZN undergoes hepatic metabolism, and its metabolites are primarily excreted in the urine.[2][3] The study of these metabolites is crucial for understanding the drug's efficacy, potential toxicity, and for the development of improved therapeutic strategies. Among the identified metabolites, N-benzylacetamide has emerged as a major component in the plasma of patients treated with BZN, suggesting it is a significant product of the drug's biotransformation in the human body.[4] This guide will delve into the specifics of NBA's role as a BZN metabolite.

Benznidazole Metabolism: A Dual Pathway

The metabolism of benznidazole can be broadly categorized into two main pathways: reductive activation within the parasite and metabolic transformation in the host.

Parasitic Metabolism: The Nitroreductive Activation Pathway

The trypanocidal activity of benznidazole is initiated by a two-step, two-electron reduction of its 2-nitroimidazole ring, catalyzed by an NADH-dependent trypanosomal type I nitroreductase (NTR).[5] This enzyme is present in the parasite but absent in mammals, providing a degree of selective toxicity.[5]

The key steps in this pathway are:

-

Nitroreduction: The nitro group of BZN is first reduced to a nitroso intermediate.

-

Hydroxylamine Formation: A second two-electron reduction converts the nitroso group to a hydroxylamine derivative.[5]

-

Rearrangement and Breakdown: The hydroxylamine intermediate is unstable and can rearrange to form a more stable dihydro-dihydroxyimidazole derivative.[5] This product can then break down to release the highly reactive dialdehyde, glyoxal, which is believed to be a key cytotoxic agent.[5][6]

Within T. cruzi, another metabolite, 2-amino-N-benzylacetamide, has been identified as a product of the enzymatic conversion of benznidazole by NTRI, suggesting it arises from the reductive fragmentation of the parent drug.[7][8]

Host Metabolism: The Hepatic Pathway and N-Benzylacetamide Formation

In humans, benznidazole is metabolized by cytochrome P450 enzymes in the liver.[3] While the complete picture of mammalian BZN metabolism is still under investigation, the identification of N-benzylacetamide as a major plasma metabolite points towards a significant metabolic route involving the cleavage of the parent molecule.[4] It is hypothesized that N-benzylacetamide is formed through the hepatic metabolism of benznidazole, where it is essentially a fragment of the original drug.[4]

The primary metabolic pathways in humans also include nitroreduction to amino-benznidazole, followed by N-glucuronidation.[9] Other identified routes of biotransformation include imidazole-ring cleavage, oxidations, and cysteine conjugations.[9]

Quantitative Data

While the presence of N-benzylacetamide as a benznidazole metabolite is qualitatively established, specific quantitative data on its concentration in patient samples remains scarce in publicly available literature. However, pharmacokinetic studies on the parent drug, benznidazole, provide essential context for its metabolic fate. The following table summarizes key pharmacokinetic parameters of benznidazole in adult populations.

| Parameter | Value | Reference |

| Bioavailability | 91.7% | [2] |

| Tmax (Time to maximum plasma concentration) | 2.93 h | [2] |

| Apparent Volume of Distribution | 39.19 L | [2] |

| Elimination Half-life | 13.27 h | [2] |

| Apparent Oral Clearance | 2.04 L/h | [2] |

Experimental Protocols

The identification and quantification of benznidazole and its metabolites are predominantly achieved through advanced analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

General Protocol for the Analysis of Benznidazole and its Metabolites in Human Plasma

The following outlines a general experimental workflow for the analysis of benznidazole and its metabolites, including N-benzylacetamide, in human plasma, based on methodologies described in the literature.[4][10]

4.1.1. Sample Preparation

-

Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a protein precipitating agent such as acetonitrile or trichloroacetic acid in a specific ratio (e.g., 1:3 v/v).[11]

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analytes of interest.

-

Drying and Reconstitution: The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable mobile phase for injection into the UPLC-MS/MS system.

4.1.2. UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a binary mobile phase system is common, often consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.4 mL/min.

-

Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly employed for the detection of benznidazole and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

-

Data Analysis: The concentration of the analytes is determined by comparing the peak areas to a standard curve prepared with known concentrations of the analytes.

-

Visualizing the Metabolic Pathway

The following diagram, generated using the DOT language, illustrates the reductive activation pathway of benznidazole within the Trypanosoma cruzi parasite.

Conclusion

N-benzylacetamide is a significant metabolite of benznidazole in humans, likely formed through hepatic metabolism. Its identification provides a crucial piece of the puzzle in understanding the complete biotransformation of this important antiparasitic drug. The primary mechanism of benznidazole's trypanocidal action involves reductive activation within the parasite, leading to the generation of cytotoxic species like glyoxal. Further research is warranted to fully elucidate the enzymatic pathways responsible for N-benzylacetamide formation in humans and to quantify its levels in patients. A deeper understanding of benznidazole metabolism will be instrumental in optimizing therapeutic regimens, minimizing adverse effects, and guiding the development of new and improved treatments for Chagas disease.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Major benznidazole metabolites in patients treated for Chagas disease: Mass spectrometry-based identification, structural analysis and detoxification pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A high-performance liquid chromatographic method for benznidazole quantitation in plasma of patients with Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzylacetamide: A Scoping Review of Potential Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylacetamide, a compound with a well-established presence as a chemical intermediate, has recently garnered attention for its potential, though largely underexplored, therapeutic applications. This technical guide provides a comprehensive review of the current scientific literature surrounding N-Benzylacetamide, focusing on its hypothesized roles in oncology, inflammatory disorders, and infectious diseases. While direct evidence for its efficacy remains nascent, this document consolidates the available preclinical data, highlights its identity as a significant metabolite of the approved drug benznidazole, and outlines the mechanistic pathways through which it or its derivatives may exert biological effects. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of N-Benzylacetamide, identifying key knowledge gaps and suggesting future research directions.

Introduction

N-Benzylacetamide is a secondary amide that has historically been utilized in organic synthesis. Structurally, it features a benzyl group attached to the nitrogen atom of an acetamide moiety. While its derivatives have been the subject of more extensive investigation, emerging evidence suggests that N-Benzylacetamide itself may possess intrinsic biological activities worthy of therapeutic consideration.

This guide will systematically explore the current understanding of N-Benzylacetamide's potential therapeutic applications, with a focus on presenting the limited quantitative data, outlining relevant experimental methodologies, and visualizing the implicated biological pathways.

Potential Therapeutic Areas and Mechanisms of Action

The therapeutic potential of N-Benzylacetamide is primarily inferred from a few key observations: its structural relationship to other bioactive molecules, its identification as a major metabolite of benznidazole, and preliminary in vitro findings.

Anti-inflammatory and Analgesic Potential

While direct studies on the anti-inflammatory and analgesic properties of N-Benzylacetamide are scarce, related benzamide compounds have been shown to possess such activities. It has been suggested that N-Benzylacetamide may exert anti-inflammatory effects through the inhibition of prostaglandin synthesis.[1] Additionally, the broader class of benzamides has been investigated for their ability to modulate the NF-κB signaling pathway, a key regulator of inflammation.[2]

2.1.1. Implicated Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade that orchestrates the expression of pro-inflammatory cytokines, chemokines, and other mediators of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes. Inhibition of this pathway is a major target for anti-inflammatory drug development.

References

N-Benzylacetamide: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzylacetamide, a versatile chemical entity, has emerged as a significant scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a range of biological targets have established it as a cornerstone in the pursuit of novel treatments for a variety of disorders, most notably those affecting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-benzylacetamide and its derivatives, with a particular focus on their applications as anticonvulsant, antidepressant, and anticancer agents through mechanisms such as histone deacetylase (HDAC) inhibition. Detailed experimental protocols and quantitative structure-activity relationship data are presented to facilitate further research and drug development in this promising area.

Core Synthesis of N-Benzylacetamide

N-Benzylacetamide serves as a crucial intermediate for the synthesis of more complex, biologically active molecules.[1][2] Several methods for its preparation have been reported, with two common approaches detailed below.

Experimental Protocol: Synthesis via Benzylamine and Methyl Acetate

A straightforward method involves the reaction of benzylamine with methyl acetate in the presence of a catalyst.[3]

Materials:

-

Benzylamine

-

Methyl acetate

-

Sodium salt of 4,6-dimethyl-2-hydroxypyridine

-

Dimethyl acetamide

-

Water

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Sodium sulfate

-

Ether-petroleum benzin (1:1)

Procedure:

-

Dissolve 2.1 g of benzylamine, 7.4 g of methyl acetate, and 1.5 g of the sodium salt of 4,6-dimethyl-2-hydroxypyridine in 30 ml of dimethyl acetamide.[3]

-

Heat the solution at approximately 78°C for 4.5 hours.[3] Monitor the reaction progress using thin-layer chromatography to confirm the consumption of benzylamine.[3]

-

After cooling, add 200 ml of water and 0.9 ml of concentrated hydrochloric acid to the reaction mixture.[3]

-

Extract the solution three times with 100 ml of ethyl acetate.[3]

-

Wash the combined organic layers with 100 ml of water, dry over sodium sulfate, and concentrate.[3]

-

Crystallize the residue from 300 ml of ether-petroleum benzin (1:1) to obtain needle-like crystals of N-benzylacetamide.[3] This method typically yields approximately 2.5 g (84%) of the final product with a melting point of 60.5-62°C.[3]

Experimental Protocol: Synthesis via Benzyl Chloride and Acetamide

An alternative synthesis route utilizes benzyl chloride and acetamide in N,N-dimethylformamide (DMF).[4]

Materials:

-

Acetamide

-

LEVATIT MP-500 (or a similar ion-exchange resin)

-

Benzyl chloride

-

N,N-Dimethylformamide (DMF)

-

Benzene

Procedure:

-

To 200 ml of DMF, add 12 g of acetamide, 105 g of LEVATIT MP-500, and 32 g of benzyl chloride.[4]

-

Stir the reaction mixture at 50°C for 4 hours.[4]

-

After the reaction, treat the solution to remove the resin and solvent.[4]

-

Recrystallize the resulting distillation residue from benzene to yield 22 g of N-benzylacetamide with a melting point of 61-62°C.[4]

Anticonvulsant Activity of N-Benzylacetamide Derivatives

A significant body of research has focused on the anticonvulsant properties of N-benzylacetamide derivatives, particularly α-substituted acetamido-N-benzylacetamides.[5][6][7] These compounds have demonstrated notable efficacy in preclinical models of epilepsy, primarily the Maximal Electroshock Seizure (MES) test.[6][8]

Quantitative Data: Anticonvulsant Activity

The anticonvulsant activity of various N-benzylacetamide derivatives has been quantified using the median effective dose (ED50) in the MES test. A lower ED50 value indicates higher potency.

| Compound | Derivative Type | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| N-benzyl 2,3-dimethoxypropionamide | Propionamide Derivative | Mouse | i.p. | 30 | [6] |

| N-benzyl 2-acetamido-3-methoxypropionamide | Propionamide Derivative | Mouse | i.p. | 8.3 | [6] |

| (R,S)-α-phenyl-α-acetamido-N-benzylacetamide | α-Aryl Derivative | Mouse | i.p. | 32.1 | [9] |

| (R,S)-α-furan-2-yl-α-acetamido-N-benzylacetamide | α-Heterocyclic Derivative | Mouse | i.p. | 10.3 | [9] |

| (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide | Propionamide Derivative | Rat | oral | 62 | [10] |

| Phenobarbital (Reference) | Barbiturate | Mouse | i.p. | 22 | [6] |

| Phenytoin (Reference) | Hydantoin | Mouse | i.p. | 9.5 | [9] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for evaluating potential anticonvulsant drugs, particularly for generalized tonic-clonic seizures.[11][12]

Apparatus:

-

An electroshock apparatus capable of delivering a constant current stimulus.

-

Corneal or auricular electrodes.

Procedure:

-

Animals (typically mice or rats) are randomly assigned to control and treatment groups.[8]

-

The test compound or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the test.[8]

-

At the time of testing, electrodes are applied to the corneas (after application of a local anesthetic) or ear pinnae of the animal.[11][13]

-

A supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) is delivered.[14]

-

The animal is observed for the presence or absence of a tonic hindlimb extension seizure.[13]

-

The ability of the test compound to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity.[13] The ED50, the dose that protects 50% of the animals from the seizure, is then calculated.[1]

Structure-Activity Relationships (SAR)

SAR studies have revealed key structural features that influence the anticonvulsant activity of N-benzylacetamide derivatives:

-

The 2-acetamido moiety: While important, this group is not strictly necessary for anticonvulsant activity.[6]

-

α-Substitution: The nature of the substituent at the α-position of the acetamide group significantly impacts potency. Small, electron-rich aromatic and heteroaromatic groups, such as furan-2-yl, oxazol-2-yl, and thiazol-2-yl, have been shown to confer excellent protection against MES-induced seizures.[5][9]

-

Stereochemistry: The stereochemistry at the α-carbon is crucial. For several active derivatives, the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[6][9]

N-Benzylacetamide Derivatives as Antidepressant and Anxiolytic Agents

Recent research has explored the potential of N-benzylacetamide derivatives as antidepressant and anxiolytic agents.

Quantitative Data: Antidepressant and Anxiolytic Activity

One study investigated the effects of 2-[4-(4-nitrophenyl) piperazin-1-yl]-N-benzylacetamide in mouse models of anxiety and depression.[15]

| Test | Parameter | Dose (mg/kg) | Result | Reference |

| Tail Suspension Test | Duration of Immobility (s) | 15 | 236.56 ± 6.98 | [15] |

| Tail Suspension Test | Duration of Immobility (s) | 30 | 194.56 ± 6.74 | [15] |

| Tail Suspension Test | Duration of Immobility (s) | Control | 250.56 ± 7.2 | [15] |

| Tail Suspension Test | Duration of Immobility (s) | Diazepam (2 mg/kg) | 167.56 ± 5.6 | [15] |

| Acute Toxicity | LD50 min value | - | 15 | [15] |

| Acute Toxicity | LD50 max value | - | 30 | [15] |

The most potent synthesized compound in another study, (VS25), 2-(1H-Benzimidazol-2-ylsulphanyl)–N-benzylacetamide, showed better antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine in the tail suspension and forced swimming tests.[16] At a dose of 30 mg/kg, compound VS25 exhibited the highest percent decrease in immobility duration (% DID) value of 82.23%.[16]

N-Benzylacetamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

The N-benzylacetamide scaffold has also been explored for the development of histone deacetylase (HDAC) inhibitors, a promising class of anticancer agents. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[17] Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[17]

Mechanism of Action: HDAC Inhibition

HDAC inhibitors typically consist of three key components: a zinc-binding group (ZBG), a linker, and a cap group.[18] The ZBG chelates the zinc ion in the active site of the HDAC enzyme, the linker occupies the catalytic tunnel, and the cap group interacts with the surface of the enzyme.[18] Benzamide-based HDAC inhibitors, which can be derived from the N-benzylacetamide scaffold, are known to be selective for Class I HDACs.[18]

The inhibition of HDACs by these compounds can induce a variety of cellular responses that contribute to their anticancer effects, including:

-

Cell cycle arrest

-

Induction of apoptosis (programmed cell death)

-

Inhibition of angiogenesis (the formation of new blood vessels that supply tumors)

Quantitative Data: HDAC Inhibition

The inhibitory activity of N-benzylacetamide-related benzamide derivatives against different HDAC isoforms is typically measured by their IC50 values.

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |

| 7j (Benzamide derivative) | 0.65 | 0.78 | 1.70 | [18] |

| Entinostat (Reference) | 0.93 | 0.95 | 1.8 | [18] |

Pharmacokinetics and Metabolism

N-Benzylacetamide has been identified as a major metabolite of the drug benznidazole, which is used to treat Chagas disease.[19] Studies in pediatric patients have shown that N-benzylacetamide is a significant component in the plasma of individuals undergoing benznidazole treatment.[20][21] The pharmacokinetic profile of benznidazole indicates a peak plasma concentration 3-4 hours post-dose, with an elimination half-life of approximately 12 hours.[20] The presence of N-benzylacetamide as a metabolite suggests hepatic metabolism of the parent drug.[19] Further research is needed to fully elucidate the potential trypanocidal activity and toxicological profile of this metabolite.[19]

Experimental Workflows

The development and evaluation of N-benzylacetamide derivatives in medicinal chemistry follow a structured workflow.

Conclusion

N-Benzylacetamide has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticonvulsant, antidepressant, and anticancer agents. The extensive structure-activity relationship studies have provided crucial insights for the rational design of more potent and selective compounds. The role of N-benzylacetamide as a metabolite of benznidazole also opens up new avenues for research into its own biological activities and toxicological profile. The detailed synthetic and biological evaluation protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules. Further exploration of the N-benzylacetamide scaffold is warranted to unlock its full potential in the development of novel and effective therapies for a range of human diseases.

References

- 1. woarjournals.org [woarjournals.org]

- 2. chemimpex.com [chemimpex.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activities of alpha-acetamido-N-benzylacetamide derivatives containing an electron-deficient alpha-heteroaromatic substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 12. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. soeagra.com [soeagra.com]

- 16. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Benzylacetamide: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylacetamide, a compound known for over half a century, has emerged from a simple chemical entity to a molecule of significant interest in medicinal chemistry and drug development. Initially synthesized through classical organic chemistry techniques, its biological activities have been progressively unveiled, revealing its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of N-Benzylacetamide. It details key experimental protocols, summarizes crucial quantitative data, and visualizes its mechanism of action, offering a valuable resource for researchers in the field.

Discovery and History

The first documented synthesis of N-Benzylacetamide appears in a 1968 publication by Kotera and colleagues in the journal Tetrahedron.[1] While the compound may have been synthesized earlier, this paper provides one of the earliest detailed characterizations. For many years, N-Benzylacetamide remained a relatively obscure chemical intermediate.

A significant milestone in its history was the discovery of its formation as a major metabolite of the drug benznidazole, which is used to treat Chagas disease.[2] This finding, reported in the early 2010s, spurred renewed interest in the biological effects of N-Benzylacetamide itself, leading to investigations into its potential therapeutic properties.

Subsequent research has identified N-Benzylacetamide as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, a key regulator of the innate immune system. This discovery has provided a mechanistic basis for its observed anti-inflammatory and potential anti-cancer activities.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of N-Benzylacetamide is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO | [3] |

| Molecular Weight | 149.19 g/mol | [3] |

| CAS Number | 588-46-5 | [3] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 61-63 °C | [4] |

| Boiling Point | 157 °C at 2 mmHg | [1] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in DMSO and water. | [1] |

| ¹H NMR (CDCl₃, ppm) | δ 7.25-7.35 (m, 5H, Ar-H), 5.8 (br s, 1H, NH), 4.45 (d, 2H, CH₂), 2.0 (s, 3H, CH₃) | [3][5] |

| ¹³C NMR (CDCl₃, ppm) | δ 170.0, 138.5, 128.6, 127.8, 127.4, 43.8, 23.2 | [3] |

| IR (KBr, cm⁻¹) | 3285 (N-H stretch), 3065, 3030 (C-H aromatic), 1640 (C=O, Amide I), 1550 (N-H bend, Amide II) | [3][6] |

| Mass Spectrum (EI, m/z) | 149 (M⁺), 106, 91, 77, 43 | [3][7] |

Synthesis of N-Benzylacetamide

Several methods have been reported for the synthesis of N-Benzylacetamide. The following sections detail some of the key experimental protocols.

Classical Synthesis from Benzylamine and Acetic Anhydride

This is a straightforward and widely used method for the N-acetylation of benzylamine.

Experimental Protocol:

-

To a solution of benzylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate) under inert atmosphere, add triethylamine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-Benzylacetamide as a white solid.

Workflow for the Synthesis and Purification of N-Benzylacetamide

Caption: A typical workflow for the synthesis and purification of N-Benzylacetamide.

Other Reported Synthesis Methods

Other notable methods for the synthesis of N-Benzylacetamide include:

-

From Benzyl Chloride and Acetamide: This method involves the reaction of benzyl chloride with acetamide in a suitable solvent like N,N-dimethylformamide (DMF).

-